molecular formula C20H25F3N6O B10914500 1-ethyl-3,6-dimethyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-3,6-dimethyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10914500
M. Wt: 422.4 g/mol
InChI Key: FUGOUXNLFGVDAM-UHFFFAOYSA-N
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Description

1-ETHYL-3,6-DIMETHYL-N~4~-{2-METHYL-3-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as 3-aminopyridine and hydrazine derivatives.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylation reagents under controlled conditions to ensure selective substitution.

    Alkylation and acylation steps: These steps introduce the ethyl, methyl, and carboxamide groups, often using alkyl halides and acyl chlorides in the presence of bases or catalysts.

Industrial Production Methods: Industrial production may utilize similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Alcohols, ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules due to its versatile functional groups. Biology Medicine : Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer. Industry : It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the pyrazolo[3,4-b]pyridine core provides a stable scaffold for interaction with biological macromolecules. The exact pathways involved depend on the specific application but often include inhibition of enzymatic activity or modulation of receptor signaling.

Comparison with Similar Compounds

    1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Lacks the trifluoromethyl group, resulting in different biological activity.

    3,6-DIMETHYL-N~4~-{2-METHYL-3-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Lacks the ethyl group, affecting its binding properties.

Uniqueness: The presence of both the trifluoromethyl group and the ethyl group in 1-ETHYL-3,6-DIMETHYL-N~4~-{2-METHYL-3-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE provides a unique combination of electronic and steric properties, enhancing its potential for specific biological interactions and applications.

Properties

Molecular Formula

C20H25F3N6O

Molecular Weight

422.4 g/mol

IUPAC Name

1-ethyl-3,6-dimethyl-N-[2-methyl-3-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]propyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H25F3N6O/c1-6-28-18-17(14(5)27-28)15(7-12(3)25-18)19(30)24-9-11(2)10-29-16(20(21,22)23)8-13(4)26-29/h7-8,11H,6,9-10H2,1-5H3,(H,24,30)

InChI Key

FUGOUXNLFGVDAM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NCC(C)CN3C(=CC(=N3)C)C(F)(F)F)C

Origin of Product

United States

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